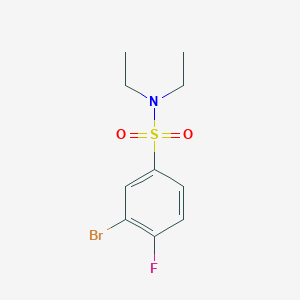

3-bromo-N,N-diethyl-4-fluorobenzenesulfonamide

Description

3-Bromo-N,N-diethyl-4-fluorobenzenesulfonamide is a halogenated aromatic sulfonamide derivative characterized by a benzene ring substituted with bromine (position 3), fluorine (position 4), and a diethylsulfonamide group. The compound’s synthesis likely involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or direct sulfonylation of substituted anilines, as inferred from analogous protocols .

Propriétés

IUPAC Name |

3-bromo-N,N-diethyl-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrFNO2S/c1-3-13(4-2)16(14,15)8-5-6-10(12)9(11)7-8/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWDLCLCQIZRPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 3-bromo-N,N-diethyl-4-fluorobenzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluorobenzenesulfonyl chloride and diethylamine.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

3-Bromo-N,N-diethyl-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction reactions, depending on the reagents used.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Applications

Anticancer Activity

Recent studies highlight the potential of sulfonamide derivatives, including 3-bromo-N,N-diethyl-4-fluorobenzenesulfonamide, as inhibitors of the bromodomain and extraterminal (BET) proteins, particularly BRD4. These proteins are implicated in the regulation of gene transcription and are considered promising targets for cancer therapy. For instance, compounds designed with similar scaffolds have shown significant anti-proliferative effects against various cancer cell lines, including acute myeloid leukemia (AML) cells, with IC50 values indicating potent activity .

Mechanism of Action

The mechanism involves the inhibition of oncogenes such as c-Myc and CDK6, leading to cell cycle arrest and apoptosis in malignant cells. The effectiveness of these compounds suggests that this compound could serve as a lead compound for further drug development targeting BRD4 .

Agrochemical Applications

Herbicidal Properties

Sulfonamides have been recognized for their role in agrochemicals, particularly as herbicides. The structural characteristics of compounds like this compound may confer herbicidal activity, making them valuable in crop protection strategies. Similar fluorinated sulfonamides have been documented for their efficacy against various weeds and pests .

Chemical Synthesis

Reactivity and Synthesis

The synthesis of this compound can be achieved through established methods involving the reaction of brominated and fluorinated benzenesulfonamides with diethylamine under controlled conditions. This compound can also be utilized as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Data Table: Summary of Applications

Case Studies

-

BRD4 Inhibition Study

A study focused on the design and synthesis of a series of sulfonamide derivatives demonstrated that modifications to the core structure could enhance binding affinity to BRD4. Compounds similar to this compound exhibited promising results in inhibiting cell growth in AML models . -

Herbicidal Efficacy Assessment

Research evaluating the herbicidal properties of fluorinated sulfonamides indicated that specific structural modifications could lead to increased efficacy against target plant species. This reinforces the potential use of compounds like this compound in agricultural applications .

Mécanisme D'action

The mechanism of action of 3-bromo-N,N-diethyl-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The bromine and fluorine atoms may enhance the compound’s binding affinity and specificity for its targets .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below highlights structural variations and properties of 3-bromo-N,N-diethyl-4-fluorobenzenesulfonamide and related compounds:

Key Observations:

Larger N-alkyl groups (e.g., di-n-butyl) enhance lipophilicity (higher logP) but may reduce aqueous solubility .

Synthesis :

Pharmacological and Industrial Relevance

Activité Biologique

Overview

3-Bromo-N,N-diethyl-4-fluorobenzenesulfonamide is a sulfonamide derivative notable for its diverse biological activities. This compound, with the molecular formula C10H13BrFNO2S, features a bromine atom, a fluorine atom, and diethylamine groups attached to a benzenesulfonamide core. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The primary mechanism of action for this compound involves its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide moiety is particularly effective in disrupting essential biochemical pathways by competing with natural substrates for enzyme binding sites. The presence of bromine and fluorine enhances the compound's binding affinity and specificity, potentially leading to increased efficacy against target enzymes or receptors.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. These compounds have been shown to inhibit bacterial growth by targeting the folate synthesis pathway, which is crucial for bacterial survival. In vitro studies have demonstrated that this compound can effectively inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.

Anticancer Activity

This compound has been explored for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, its effects on histone deacetylases (HDACs) have been investigated, showing promising results in reducing tumor cell viability .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes, including carbonic anhydrases and other sulfonamide-sensitive enzymes. Inhibition studies have revealed that this compound can effectively reduce enzyme activity, which may contribute to its therapeutic effects in treating diseases related to these enzymes .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of sulfonamides demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, indicating significant inhibition at concentrations as low as 5 µg/mL against certain strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 10 |

| Staphylococcus aureus | 5 |

| Pseudomonas aeruginosa | 20 |

Case Study 2: Anticancer Activity

In a preclinical study assessing the anticancer potential of the compound, it was found to significantly inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at approximately 15 µM for MCF-7 cells, indicating effective cytotoxicity at relatively low concentrations .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Q & A

Q. What are the standard synthetic protocols for 3-bromo-N,N-diethyl-4-fluorobenzenesulfonamide?

The synthesis typically involves sequential functionalization of the benzene ring. Bromination is performed using reagents like N-bromosuccinimide (NBS) under controlled conditions, followed by sulfonylation with diethylamine. A Cu-catalyzed amidation step may be employed to ensure regioselectivity, as seen in analogous sulfonamide syntheses. Purification often uses flash column chromatography with gradients of acetone/hexane to isolate the product . Reaction yields and enantiomeric purity (if applicable) are optimized by adjusting catalysts and solvents.

Q. What analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): Employ and NMR in deuterated solvents (e.g., CDCl) to confirm substituent positions and diethylamine integration.

- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF can verify molecular weight and bromine isotopic patterns.

- Elemental Analysis: Validate purity by comparing experimental and theoretical C, H, N, S, and Br percentages .

Q. How can impurities or by-products be identified during synthesis?

Liquid chromatography-mass spectrometry (LC-MS) is critical for detecting side products, such as over-brominated derivatives or incomplete sulfonylation intermediates. Comparative retention times and fragmentation patterns against standards help identify contaminants. -NMR can also monitor fluorinated by-products .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is the gold standard for determining bond lengths, angles, and stereochemistry. For challenging crystals (e.g., twinned or low-resolution data), iterative refinement and density functional theory (DFT) calculations can supplement experimental data. Refer to SHELX workflows for handling high thermal motion or disorder in the diethyl groups .

Q. What strategies enable selective functionalization of the benzene ring without disrupting the sulfonamide group?

- Protecting Groups: Temporarily block the sulfonamide with tert-butoxycarbonyl (Boc) before introducing additional substituents.

- Directed Ortho-Metalation: Use lithium bases to direct bromine or fluorine to specific positions, leveraging the sulfonamide’s electron-withdrawing effect.

- Cross-Coupling Reactions: Suzuki-Miyaura or Buchwald-Hartwig couplings can attach aryl/heteroaryl groups while preserving existing functionalities .

Q. How should contradictory spectral data (e.g., unexpected 1H^1H1H-NMR shifts) be addressed?

Contradictions often arise from dynamic effects (e.g., rotational barriers in diethyl groups) or solvent interactions. Variable-temperature NMR can reveal conformational flexibility. Computational tools like Gaussian or ORCA simulate spectra under different conditions to validate experimental observations .

Q. What methodologies assess the compound’s potential as a biochemical probe?

- Enzyme Inhibition Assays: Test against target enzymes (e.g., kinases or proteases) using fluorescence-based activity assays.

- Isothermal Titration Calorimetry (ITC): Quantify binding affinities with proteins or DNA.

- Molecular Dynamics Simulations: Predict interactions using docking software (AutoDock, Schrödinger) to guide experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.